![molecular formula C20H25NO4 B3004937 N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methoxyphenyl)propanamide CAS No. 1797715-43-5](/img/structure/B3004937.png)
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methoxyphenyl)propanamide
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Overview
Description
The compound "N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methoxyphenyl)propanamide" is not directly studied in the provided papers. However, the papers do discuss various N-substituted propanamide derivatives, which can offer insights into the chemical behavior and properties that might be relevant to the compound . These derivatives exhibit a range of biological activities and conformations influenced by their substituents .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of an amine with a suitable carboxylic acid derivative, such as naproxen, to form the propanamide linkage . For example, the synthesis of "(\u00b1)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide" was achieved by reacting 2-(3-chlorophenyl)ethan-1-amine with (\u00b1)-naproxen . Similarly, "N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide" was prepared using 2,2-diphenylethan-1-amine and naproxen . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure and conformation of N-substituted propanamides are influenced by intramolecular interactions and the nature of the substituents. Studies have shown that these compounds can exist in multiple conformers, with their stability being affected by factors such as solvent polarity and the presence of intramolecular hydrogen bonds . For instance, N-methoxy-N-methyl-2-[(4'-substituted)phenylsulfinyl]propanamides were found to exist as two pairs of diastereomers, with their conformers stabilized by several intramolecular hydrogen bonds .
Chemical Reactions Analysis
The reactivity of N-substituted propanamides can be influenced by the electronic properties of the substituents. For example, the presence of electron-withdrawing or electron-donating groups can affect the acidity of protons and the nucleophilicity of the amide nitrogen, potentially leading to different chemical reactions . The papers provided do not detail specific reactions for the compound , but the general reactivity trends of similar compounds can be inferred.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-substituted propanamides, such as solubility, melting point, and spectral characteristics, are determined by their molecular structure. The presence of methoxy groups, as seen in the compound of interest, typically increases the lipophilicity of the molecule, which can affect its solubility in various solvents . Spectroscopic methods such as NMR, IR, and mass spectrometry are commonly used to characterize these compounds and confirm their structures .
properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-23-17-10-7-15(8-11-17)9-12-20(22)21-14-19(25-3)16-5-4-6-18(13-16)24-2/h4-8,10-11,13,19H,9,12,14H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKRPNYEUKFVDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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